1-methyl-2-o-tolyl-1H-indole
Description
1-Methyl-2-o-tolyl-1H-indole is a substituted indole derivative characterized by a methyl group at the 1-position and an ortho-tolyl (2-methylphenyl) group at the 2-position of the indole ring. Its molecular formula is C16H15N, with a molecular weight of 221.30 g/mol (calculated from MS m/z 221 [M⁺], 100% abundance) . The compound's structure is confirmed by NMR spectroscopy:
Properties
CAS No. |
157427-49-1 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221 |
Synonyms |
1-methyl-2-o-tolyl-1H-indole |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-Methyl-2-o-tolyl-1H-indole with Analogues
Key Observations :
- Steric and Electronic Effects : The o-tolyl group in 1-methyl-2-o-tolyl-1H-indole imposes greater steric hindrance than smaller substituents (e.g., methyl or ethyl) in analogues like 1-ethyl-2-methyl-1H-indole . This hindrance may reduce reactivity in electrophilic substitution reactions compared to less bulky derivatives.
- Functional Group Diversity: Compounds like 1-allyl-2-methyl-5-nitro-1H-indole and imidazole-fused derivatives exhibit distinct electronic profiles due to electron-withdrawing (e.g., NO₂) or heterocyclic groups, altering their chemical behavior.
Physicochemical Properties
- Lipophilicity : The o-tolyl group in 1-methyl-2-o-tolyl-1H-indole increases logP compared to smaller alkyl-substituted indoles (e.g., 1-ethyl-2-methyl-1H-indole) .
- Melting Points : While data for the target compound is unavailable, analogues like 3-(1-phenethyl-1H-imidazol-5-yl)-1H-indole melt at 69–70°C , suggesting that bulkier substituents may elevate melting points due to crystallinity.
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